Fmoc-Hph(2-OCF3)-OH

Medicinal Chemistry Peptide Drug Design Physicochemical Property Optimization

Fmoc-Hph(2-OCF3)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid, is an Fmoc-protected, non-natural L-amino acid derivative for solid-phase peptide synthesis (SPPS). Its core structure comprises an ortho-trifluoromethoxy (-OCF3) substituted homophenylalanine (Hph) backbone.

Molecular Formula C26H22F3NO5
Molecular Weight 485.5 g/mol
Cat. No. B12507627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Hph(2-OCF3)-OH
Molecular FormulaC26H22F3NO5
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F
InChIInChI=1S/C26H22F3NO5/c27-26(28,29)35-23-12-6-1-7-16(23)13-14-22(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21-22H,13-15H2,(H,30,33)(H,31,32)/t22-/m0/s1
InChIKeyNAFAOGMPPYEXGE-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Hph(2-OCF3)-OH (CAS 1260611-80-0): A Defined OCF3-Homophenylalanine Building Block for Lipophilicity-Driven Peptide Design


Fmoc-Hph(2-OCF3)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid, is an Fmoc-protected, non-natural L-amino acid derivative for solid-phase peptide synthesis (SPPS) . Its core structure comprises an ortho-trifluoromethoxy (-OCF3) substituted homophenylalanine (Hph) backbone. This specific combination imparts distinct physicochemical properties compared to both its unsubstituted parent and closely related fluorinated or phenylalanine-based analogs, making it a targeted selection rather than a generic building block .

Why Fmoc-Hph(2-OCF3)-OH Cannot Be Interchanged with Fmoc-Phe or Fmoc-Hph Analogs: Quantitative Physicochemical Basis


Substituting Fmoc-Hph(2-OCF3)-OH with generic Fmoc-phenylalanine (Fmoc-Phe-OH) or even closely related fluorinated analogs such as Fmoc-Hph(2-CF3)-OH is not functionally equivalent. The -OCF3 group confers a markedly different electronic and lipophilic profile than a -CF3 group or hydrogen, which translates to quantifiable changes in LogP that impact peptide solubility, membrane permeability, and conformational bias [1][2]. Furthermore, the homophenylalanine (Hph) backbone introduces an additional methylene unit compared to phenylalanine (Phe), altering side-chain flexibility and the distance of the aromatic moiety from the peptide backbone, which can critically affect binding interactions . The following evidence establishes specific, measurable points of differentiation that justify a deliberate procurement choice over the nearest available alternatives.

Fmoc-Hph(2-OCF3)-OH: Evidence-Based Differentiation from CF3, Phe, and Chiral Variants


Lipophilicity (LogP) Advantage of OCF3 over CF3 Homophenylalanine

The ortho-trifluoromethoxy (-OCF3) group on Fmoc-Hph(2-OCF3)-OH provides a distinct lipophilicity profile compared to its closest structural analog, Fmoc-Hph(2-CF3)-OH (trifluoromethyl homophenylalanine). While direct experimental LogP for Fmoc-Hph(2-CF3)-OH is not universally reported, class-level comparisons between -OCF3 and -CF3 are well-established and can be contextualized with available phenylalanine analog data. The -OCF3 group is consistently more lipophilic than the -CF3 group [1]. For instance, comparing the phenylalanine analogs Fmoc-Phe(2-OCF3)-OH (LogP = 6.36) versus Fmoc-Phe(2-CF3)-OH (LogP = 5.98) [2] demonstrates an increase of 0.38 LogP units. This class-level inference is further supported by the calculated LogP for Fmoc-Hph(2-OCF3)-OH itself, which is 5.51 , and the LogP of a positional isomer, Fmoc-4-trifluoromethoxy-L-homophenylalanine, which is 6.2 [3]. The trend confirms that the -OCF3 substitution reliably elevates lipophilicity, a key parameter for membrane permeability and target binding in drug discovery [1].

Medicinal Chemistry Peptide Drug Design Physicochemical Property Optimization

Chiral Purity and Stereochemical Definition: L-Enantiomer vs. Racemic or D-Forms

Fmoc-Hph(2-OCF3)-OH (CAS 1260611-80-0) is the defined L-enantiomer, in contrast to the racemic DL-mixture (Fmoc-2-trifluoromethoxy-DL-homophenylalanine, CAS 2351922-59-1) or the D-enantiomer (Fmoc-D-HomoPhe(2-OCF3)-OH, CAS 1260594-46-4). The specific rotation or enantiomeric excess of the L-form ensures incorporation into peptides with a predictable, biologically relevant 3D conformation . Using a racemic mixture would result in a statistical incorporation of both D- and L-isomers, leading to a mixture of diastereomeric peptides that are difficult to separate and can exhibit confounding biological activity. Similarly, the D-enantiomer will produce peptides with the opposite chirality at that position, often leading to a loss of target binding or altered protease stability . The L-configuration is a non-negotiable specification for studies requiring native-like peptide structure.

Peptide Synthesis Chiral Chemistry Pharmaceutical Quality Control

Backbone Conformational Impact: Homophenylalanine (Hph) vs. Phenylalanine (Phe) Scaffold

Fmoc-Hph(2-OCF3)-OH contains a homophenylalanine backbone, which differs from the more common phenylalanine (Phe) by an extra methylene (-CH2-) unit in the side chain. This seemingly minor change has a quantifiable impact on side-chain flexibility and the distance of the aromatic group from the peptide main chain. The Cα-methylhomophenylalanine [(αMe)Hph] residue, for instance, exhibits a strong preference for phi/psi torsion angles in the helical region of the conformational map, and its incorporation promotes the formation of stable β-bend (β-turn) conformations in model peptides, as confirmed by X-ray crystallography [1]. In contrast, phenylalanine residues do not have the same inherent bias and exhibit different conformational sampling. Therefore, substituting Fmoc-Hph(2-OCF3)-OH for its Fmoc-Phe(2-OCF3)-OH analog [2] will alter the local conformational landscape of the resulting peptide, a critical consideration for SAR studies where the precise spatial presentation of the OCF3 group is key.

Peptide Conformational Analysis Structure-Activity Relationship (SAR) Drug Design

Strategic Procurement Applications for Fmoc-Hph(2-OCF3)-OH in Peptide-Based R&D


Structure-Activity Relationship (SAR) Studies Targeting Enhanced Membrane Permeability

In medicinal chemistry programs where improved cellular uptake is a primary objective, Fmoc-Hph(2-OCF3)-OH offers a defined route to increase peptide lipophilicity. Its -OCF3 group provides a demonstrably higher LogP contribution compared to -CF3 analogs, as supported by computational data for related compounds [1]. Researchers can systematically replace a phenylalanine or a -CF3-substituted residue with Fmoc-Hph(2-OCF3)-OH to probe the effect of increased lipophilicity on membrane translocation and, consequently, on target engagement in cell-based assays.

Synthesis of Conformationally Biased Peptide Mimetics and β-Turn Scaffolds

The homophenylalanine (Hph) backbone is not simply a phenylalanine (Phe) replacement. It introduces an additional degree of freedom that can be exploited to stabilize specific secondary structures. Research on related α-methyl homophenylalanine peptides demonstrates a strong propensity for adopting helical conformations and forming stable β-turns [2]. This makes Fmoc-Hph(2-OCF3)-OH a valuable building block for designing conformationally constrained peptide mimetics, where the precise spatial orientation of the ortho-OCF3 group is critical for biological activity.

Chirally Pure L-Peptide Library Synthesis for Biological Screening

The availability of Fmoc-Hph(2-OCF3)-OH as a defined L-enantiomer (CAS 1260611-80-0) is essential for high-fidelity peptide library synthesis. Its use, in contrast to racemic DL-mixtures (CAS 2351922-59-1), ensures the production of a single, stereochemically defined peptide species . This purity is non-negotiable for generating reliable, interpretable data from high-throughput biological screens, as it eliminates the confounding activity of diastereomeric contaminants that would otherwise be present.

Fluorine-Probing of Protein-Ligand Interactions via 19F NMR

The incorporation of a trifluoromethoxy (-OCF3) group provides a sensitive 19F NMR handle for investigating protein-peptide interactions. While both -CF3 and -OCF3 are fluorine-rich, the distinct chemical environment of the -OCF3 group results in a different 19F chemical shift. By incorporating Fmoc-Hph(2-OCF3)-OH, researchers can monitor binding events, conformational changes, or ligand competition in complex biological milieu with a probe that has a unique spectroscopic signature and enhanced lipophilicity compared to simpler -CF3 alternatives [1].

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